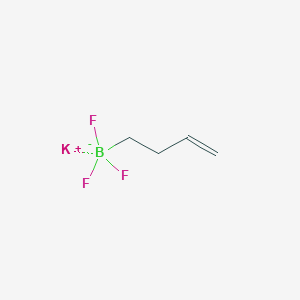

Potassium but-3-enyltrifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium but-3-enyltrifluoroborate is a chemical compound that is part of a broader class of potassium alkenyltrifluoroborates. These compounds are known for their stability and reactivity in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions. They are air- and moisture-stable solids that can be stored indefinitely, making them convenient reagents in synthetic chemistry .

Synthesis Analysis

The synthesis of potassium alkenyltrifluoroborates, including potassium but-3-enyltrifluoroborate, typically involves the reaction of alkenes with a source of trifluoroborate. An improved synthesis method for related potassium (trifluoromethyl)trifluoroborate has been developed using Ruppert's reagent and trimethoxyborane, followed by the addition of aqueous hydrogen fluoride, suggesting that similar methods could be adapted for the synthesis of potassium but-3-enyltrifluoroborate .

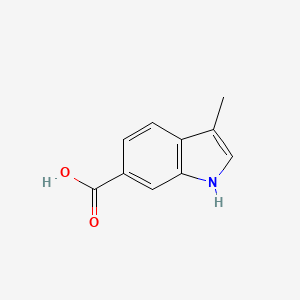

Molecular Structure Analysis

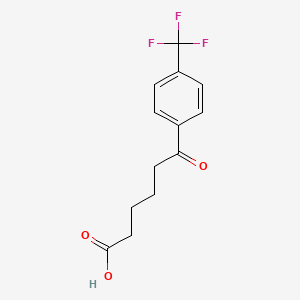

The molecular structure of potassium but-3-enyltrifluoroborate is characterized by the presence of a but-3-enyl group attached to a trifluoroborate anion. This structure is similar to other potassium alkenyltrifluoroborates, which have been shown to participate in cross-coupling reactions while maintaining the integrity of the alkenyl group .

Chemical Reactions Analysis

Potassium but-3-enyltrifluoroborate is expected to undergo similar chemical reactions to other potassium alkenyltrifluoroborates. These compounds are known to participate in Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates, yielding good yields and tolerating a variety of functional groups . Additionally, they can undergo addition reactions with aldehydes and enones in the presence of Rh(I) catalysts to give β-functionalized ketones and allylic/benzylic alcohols .

Physical and Chemical Properties Analysis

The physical properties of potassium but-3-enyltrifluoroborate are consistent with those of other potassium alkenyltrifluoroborates, which are typically crystalline solids that are stable to air and moisture. Their chemical properties include high reactivity in palladium-catalyzed cross-coupling reactions and the ability to form various functionalized organic compounds. The stability of these compounds allows for their indefinite storage, which is advantageous for their use in combinatorial chemistry and large-scale synthesis .

Applications De Recherche Scientifique

Potassium but-3-enyltrifluoroborate is a chemical compound with the molecular formula C4H7BF3K and a molecular weight of 162.00 . It is a solid substance that is stable at room temperature .

One of the main applications of Potassium but-3-enyltrifluoroborate, and similar potassium trifluoroborate salts, is in the field of chemical synthesis , specifically in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds which are crucial in the creation of a vast array of organic compounds .

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them particularly useful in laboratory settings where these conditions are common.

In terms of experimental procedures, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This suggests that Potassium but-3-enyltrifluoroborate could be used in similar reactions.

-

Proteomics Research Potassium but-3-enyltrifluoroborate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

-

Organic Synthesis Potassium but-3-enyltrifluoroborate, like other potassium trifluoroborate salts, is used in organic synthesis, particularly in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds which are crucial in the creation of a vast array of organic compounds .

-

Epoxidation of C=C Bonds The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This suggests that Potassium but-3-enyltrifluoroborate could be used in similar reactions.

-

Proteomics Research Potassium but-3-enyltrifluoroborate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

-

Organic Synthesis Potassium but-3-enyltrifluoroborate, like other potassium trifluoroborate salts, is used in organic synthesis, particularly in Suzuki–Miyaura-type reactions . These reactions are a type of cross-coupling reaction, used to create carbon-carbon bonds which are crucial in the creation of a vast array of organic compounds .

-

Epoxidation of C=C Bonds The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This suggests that Potassium but-3-enyltrifluoroborate could be used in similar reactions.

Orientations Futures

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them very useful in a vast array of C–C bond forming reactions . Therefore, the future directions of Potassium but-3-enyltrifluoroborate could involve further exploration of its potential uses in various chemical reactions .

Propriétés

IUPAC Name |

potassium;but-3-enyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-2-3-4-5(6,7)8;/h2H,1,3-4H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXWGXKSNOQOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC=C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635421 |

Source

|

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium but-3-enyltrifluoroborate | |

CAS RN |

608140-67-6 |

Source

|

| Record name | Potassium (but-3-en-1-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)